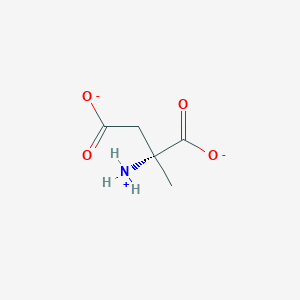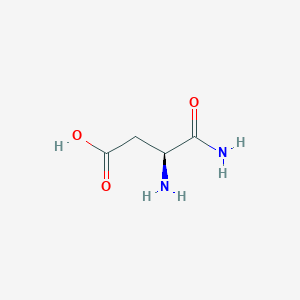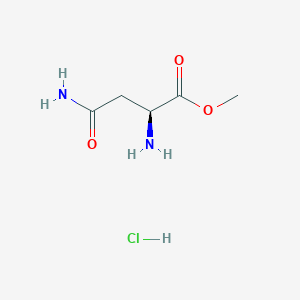
(R)-(-)-2-Amino-2-methylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under standard conditions) and its role or uses in industry or biological systems.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Renewable Resource Conversion
A study by J. Verduyckt et al. (2017) explored the Ru-catalyzed hydrogenation–decarbonylation of amino acids to bio-based primary amines, showcasing a method that operates at lower temperatures to produce primary amines with high yields. This process is significant for converting renewable resources into valuable chemicals, with the potential to recycle the cleaved carbon as CH4 for energy purposes.
Biocatalysis and Synthesis
K. Hernández et al. (2017) achieved the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This method combines aldol reactions with stereoselective transamination, highlighting the utility of (R)-(-)-2-Amino-2-methylbutanedioic acid in synthesizing chiral building blocks for drug development and industrial applications (Hernández et al., 2017).
Ehrlich Pathway in Fermented Foods
Research by Katrin Matheis et al. (2016) focused on the Ehrlich pathway, a biochemical process that converts amino acids into alcohols in fermented foods. This study provides insights into the enantiomeric distribution of metabolites derived from amino acids like l-isoleucine, which is closely related to the study compound, offering a deeper understanding of flavor compound formation in food (Matheis et al., 2016).
Structural Elucidation
The work of R. W. Seidel et al. (2020) on the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid underscores the importance of understanding molecular interactions and preferred conformations in the solid state. Although this study focuses on a different but related compound, it exemplifies the broader applicability of (R)-(-)-2-Amino-2-methylbutanedioic acid in studying chiral chemical compounds (Seidel et al., 2020).
Enantioselective Sensors
Shanshan Yu and L. Pu (2010) developed enantioselective fluorescent sensors for detecting chiral compounds, demonstrating the potential of (R)-(-)-2-Amino-2-methylbutanedioic acid in creating sensitive detection systems for chiral analysis, which is crucial for pharmaceutical research and environmental monitoring (Yu & Pu, 2010).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound.
For a specific compound, these details can often be found in scientific literature. Tools like Google Scholar, PubMed, and others can be used to find relevant papers. Each paper can then be analyzed to extract the required information. The analysis should be done critically, considering the source of the information and the methods used to obtain it.
I hope this information is helpful and encourages you to explore further. If you have any more questions, feel free to ask!
Propiedades
IUPAC Name |
(2R)-2-amino-2-methylbutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Amino-2-methylbutanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)



